molecular formula C8H17N3O B12322909 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-

Katalognummer: B12322909
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: YGDUPEFNZMZTTH-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- is a chemical compound with the molecular formula C8H17N3O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer

Vorbereitungsmethoden

The synthesis of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1-propanone with 2-amino-1-(4-methyl-1-piperazinyl) in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- can be compared with other similar compounds, such as its enantiomer (2S)-2-amino-1-(4-methyl-1-piperazinyl)-1-propanone. The (2R)-enantiomer may exhibit different chemical and biological properties compared to the (2S)-enantiomer due to its specific three-dimensional arrangement. Other similar compounds include derivatives with different substituents on the piperazine ring or variations in the carbon chain length.

Eigenschaften

Molekularformel

C8H17N3O

Molekulargewicht

171.24 g/mol

IUPAC-Name

(2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

YGDUPEFNZMZTTH-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C(=O)N1CCN(CC1)C)N

Kanonische SMILES

CC(C(=O)N1CCN(CC1)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.